3-(N-methyl4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide 3-(N-methyl4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1115871-67-4
VCID: VC5068762
InChI: InChI=1S/C21H22N2O4S2/c1-15(16-7-5-4-6-8-16)22-21(24)20-19(13-14-28-20)23(2)29(25,26)18-11-9-17(27-3)10-12-18/h4-15H,1-3H3,(H,22,24)
SMILES: CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula: C21H22N2O4S2
Molecular Weight: 430.54

3-(N-methyl4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide

CAS No.: 1115871-67-4

Cat. No.: VC5068762

Molecular Formula: C21H22N2O4S2

Molecular Weight: 430.54

* For research use only. Not for human or veterinary use.

3-(N-methyl4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide - 1115871-67-4

Specification

CAS No. 1115871-67-4
Molecular Formula C21H22N2O4S2
Molecular Weight 430.54
IUPAC Name 3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(1-phenylethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C21H22N2O4S2/c1-15(16-7-5-4-6-8-16)22-21(24)20-19(13-14-28-20)23(2)29(25,26)18-11-9-17(27-3)10-12-18/h4-15H,1-3H3,(H,22,24)
Standard InChI Key NXHDMSQSMQKJRY-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC

Introduction

3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide is a complex organic compound that integrates a thiophene ring with a sulfonamide functional group and a carboxamide moiety. This compound belongs to the categories of sulfonamide derivatives and carboxamides, which are extensively studied for their biological activities, including antibacterial and anticancer properties.

Synthesis and Preparation

The synthesis of 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide typically involves several key steps:

  • Starting Materials: Thiophene derivatives and sulfonamide precursors are commonly used.

  • Reaction Conditions: The synthesis often requires catalysts and reagents such as palladium and boronic acids or esters.

  • Steps: The process involves substitution and coupling reactions to introduce the sulfonamide and methoxyphenyl groups onto the thiophene ring.

StepReaction TypeReagents/Catalysts
1SubstitutionThiophene derivative, sulfonamide precursor
2CouplingPalladium catalyst, boronic acid/ester

Chemical Reactions and Transformations

This compound can participate in various chemical reactions, including oxidation and reduction:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The sulfonamide group can be reduced to an amine.

  • Substitution: Various functional groups can be substituted onto the compound.

Biological Activities and Potential Applications

Research suggests that compounds with similar structures may exhibit activity against targets such as β-catenin, which plays a critical role in cancer signaling pathways. The interaction could lead to ubiquitination and subsequent proteasomal degradation of β-catenin, thereby inhibiting tumor growth.

Potential Applications

  • Anticancer Agents: Due to its potential to modulate pathways associated with cell proliferation and apoptosis.

  • Antibacterial Agents: Sulfonamide derivatives are known for their antibacterial properties.

Structural Elucidation and Characterization

The structure of 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide can be elucidated using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and composition.

TechniqueInformation Provided
NMRMolecular structure details
MSMolecular weight and composition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator